1,3-Dimethyl-1h-indol-5-ol
Description
1,3-Dimethyl-1H-indol-5-ol (CAS 10102-95-1) is an indole derivative with molecular formula C₁₀H₁₁NO and a molecular weight of 161.2 g/mol . Its structure features a hydroxyl group at position 5 and methyl groups at positions 1 and 3 of the indole ring. This substitution pattern enhances steric bulk and lipophilicity compared to simpler indole analogs, making it valuable in material science and synthetic chemistry .
Properties
IUPAC Name |
1,3-dimethylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)10-4-3-8(12)5-9(7)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHBZFHOBSCEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311504 | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-95-1 | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1h-indol-5-ol typically involves the modification of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the regioselective Heck reaction of aryl triflates with alkenes, followed by further functionalization steps .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1h-indol-5-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-Dimethyl-1h-indol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1h-indol-5-ol involves its interaction with specific molecular targets and pathways. It often acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 1,3-Dimethyl-1H-indol-5-ol and related indole derivatives:
Key Observations :
- Lipophilicity: The dual methyl groups in this compound increase its hydrophobicity compared to mono-methylated (e.g., 1-Methyl-1H-indol-5-ol) or non-methylated analogs (e.g., 5-hydroxyindole). This property is critical for material science applications requiring non-polar interactions .
- Electronic Effects: Methoxy (e.g., 3-(2-aminoethyl)-5-methoxy-1H-indol-6-ol) or halogen substituents (e.g., chloro in ’s compounds) alter electron density, affecting reactivity and binding in biological systems .
- Steric Hindrance : Bulkier substituents, such as triazole rings (), reduce conformational flexibility but enhance specificity in molecular recognition .
Biological Activity
Overview
1,3-Dimethyl-1H-indol-5-ol, a derivative of indole, is recognized for its diverse biological activities and potential therapeutic applications. Indole derivatives are extensively studied due to their roles in various biochemical pathways and their interactions with biological targets. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, biochemical properties, and relevant case studies.
Target of Action
This compound interacts with multiple biological targets due to its structural characteristics. Indole derivatives generally engage with receptors and enzymes involved in critical cellular processes.
Mode of Action
The compound exerts its effects through various mechanisms, including:
- Receptor Binding: Engaging with specific receptors to modulate signaling pathways.
- Enzyme Interaction: Acting as an inhibitor or activator for enzymes involved in metabolic processes.
- Gene Expression Modulation: Influencing the transcriptional activity of genes associated with cellular functions.
This compound exhibits several key biochemical properties:
- Molecular Weight: 161.20 g/mol
- Solubility: Soluble in organic solvents, which facilitates its use in various chemical reactions and biological assays.
The compound's ability to interact with biomolecules allows it to influence cellular metabolism and signaling pathways significantly.
Biological Activities
This compound has been studied for its potential in several biological activities:
Antimicrobial Activity
Research indicates that indole derivatives can exhibit antimicrobial properties. For example, compounds structurally related to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Related Indole Compound | 0.25 | Anti-MRSA |
Anticancer Potential
Indole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells .
Study on Antimicrobial Properties
In a comprehensive study evaluating the antimicrobial efficacy of indole derivatives, this compound was included in a library of compounds tested against MRSA and Cryptococcus neoformans. The results highlighted the compound's potential as a selective antifungal agent without significant cytotoxicity .
Evaluation of Cytotoxicity
A separate investigation assessed the cytotoxic effects of various indole derivatives on human embryonic kidney cells (HEK293). The study found that while some derivatives exhibited cytotoxicity at higher concentrations, others like the more active anti-MRSA compounds showed no hemolytic activity at concentrations up to 32 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
